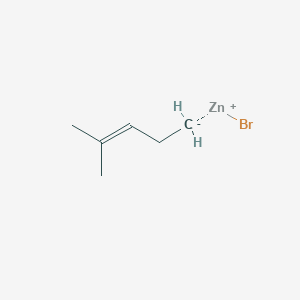

4-Methylpent-3-enylzinc bromide, 0.50 M in THF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylpent-3-enylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound commonly used in organic synthesis. This compound is part of the broader class of organozinc reagents, which are known for their utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methylpent-3-enylzinc bromide can be synthesized through the reaction of 4-methylpent-3-enyl bromide with zinc in the presence of THF. The reaction typically involves the following steps:

- Dissolution of zinc powder in THF.

- Addition of 4-methylpent-3-enyl bromide to the zinc suspension.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 4-methylpent-3-enylzinc bromide may involve larger-scale reactors and more controlled conditions to ensure high yield and purity. The process would include:

- Use of high-purity zinc and 4-methylpent-3-enyl bromide.

- Continuous monitoring of reaction parameters such as temperature, pressure, and concentration.

- Purification steps to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylpent-3-enylzinc bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.

Transmetalation: Can transfer its organic group to other metals, such as palladium or copper, in catalytic cycles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with 4-methylpent-3-enylzinc bromide.

Catalysts: Palladium or copper catalysts are often used in transmetalation reactions.

Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

Alcohols: Formed from the nucleophilic addition to carbonyl compounds.

Coupled Products: Resulting from cross-coupling reactions facilitated by metal catalysts.

Wissenschaftliche Forschungsanwendungen

4-Methylpent-3-enylzinc bromide has a wide range of applications in scientific research:

Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Material Science: Employed in the preparation of advanced materials with specific properties.

Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.

Biological Studies: Investigated for its potential interactions with biological molecules and pathways.

Wirkmechanismus

The mechanism of action of 4-Methylpent-3-enylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic group, making it more reactive towards electrophiles. In transmetalation reactions, the zinc transfers the organic group to another metal, facilitating the formation of new bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylpent-3-enylmagnesium bromide: Another organometallic compound used in similar reactions but with magnesium instead of zinc.

4-Methylpent-3-enyllithium: A lithium-based reagent with higher reactivity compared to the zinc counterpart.

Uniqueness

4-Methylpent-3-enylzinc bromide is unique due to its moderate reactivity, which allows for controlled reactions with a variety of electrophiles. Its stability in THF makes it a versatile reagent in organic synthesis, offering a balance between reactivity and selectivity.

Biologische Aktivität

4-Methylpent-3-enylzinc bromide, an organozinc reagent, has garnered attention in synthetic organic chemistry due to its unique reactivity and potential biological applications. This compound is primarily utilized in cross-coupling reactions, such as the Negishi reaction, enabling the formation of complex organic molecules. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, particularly in cancer treatment.

Synthesis and Properties

4-Methylpent-3-enylzinc bromide is synthesized through the reaction of 4-methylpent-3-ene with zinc bromide in tetrahydrofuran (THF). This organozinc compound exhibits moderate reactivity towards various electrophiles, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

The biological activity of 4-methylpent-3-enylzinc bromide has been explored primarily in the context of its derivatives. Studies indicate that compounds synthesized using this reagent exhibit significant cytotoxic effects against various human tumor cell lines.

Table 1: Cytotoxic Activity of Compounds Derived from 4-Methylpent-3-enylzinc Bromide

| Compound | Cell Line Tested | ED50 (µM) | Notes |

|---|---|---|---|

| Compound 8 | SK-BR-3 (Breast Cancer) | 0.7 | Significant activity |

| Compound 8 | ZR-75-1 (Breast Cancer) | 1.7 | Significant activity |

| Compound 20 | A549 (Lung Cancer) | Not specified | Broad activity |

| Compound 20 | MDA-MB-231 (Breast Cancer) | Not specified | Lower sensitivity |

Case Studies

- Cytotoxicity Against Tumor Cell Lines : A study demonstrated that derivatives of 4-methylpent-3-enylzinc bromide, particularly compound 8, exhibited potent cytotoxicity against several human tumor cell lines, including breast and lung cancers. The study employed a panel of cell lines to assess the efficacy of these compounds, revealing a structure-activity relationship (SAR) that highlights the importance of molecular conformation and substituents on antitumor activity .

- Mechanistic Insights : Further research has indicated that the introduction of specific functional groups can significantly enhance the biological activity of compounds derived from 4-methylpent-3-enylzinc bromide. For instance, modifications leading to gem-dimethyl substitution on ring structures have shown increased potency against various cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of hydroxyl and carboxylic acid groups on the phenyl and furanyl rings enhances cytotoxicity. Compounds lacking these functional groups displayed only marginal activity against tumor cells .

Table 2: Summary of Structure-Activity Relationships

| Functional Group | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases potency |

| Carboxylic Acid | Critical for activity |

| gem-Dimethyl | Enhances selectivity |

Eigenschaften

Molekularformel |

C6H11BrZn |

|---|---|

Molekulargewicht |

228.4 g/mol |

IUPAC-Name |

bromozinc(1+);2-methylpent-2-ene |

InChI |

InChI=1S/C6H11.BrH.Zn/c1-4-5-6(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

RTLLCKBHANOJQE-UHFFFAOYSA-M |

Kanonische SMILES |

CC(=CC[CH2-])C.[Zn+]Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.